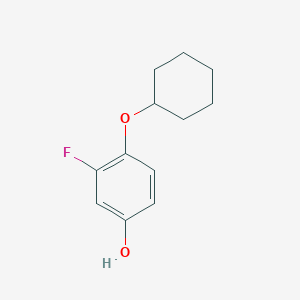
Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, an aminoethyl group at the 4th position, and a methyl ester group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the bromination of 2-methylpyridine to introduce the bromine atom at the 6th position This is followed by the esterification of the carboxylic acid group at the 2nd position to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of the hydrogenated pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)7-4-6(2-3-11)5-8(10)12-7/h4-5H,2-3,11H2,1H3 |
Clé InChI |
KYBALAMLQKPWKO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)CCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)



![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)








